N-[4-(dimethylamino)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but different reactivity and applications.
4-Dimethylaminophenol: Another compound with a dimethylamino group, used in different contexts such as emergency treatment for cyanide poisoning.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
349133-51-3 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)16(19)17-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3,(H,17,19) |
InChI Key |
KHTIKDMTVKPWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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